4-Hex-1-ynylbenzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of 4-Hex-1-ynylbenzaldehyde and related compounds involves several key methods. One approach involves the reaction of o-alkynylarene and heteroarene carboxaldehyde derivatives with iodonium ions and nucleophiles, leading to a versatile and regioselective synthesis of compounds like 1H-isochromene, naphthalene, indole, benzofuran, and benzothiophene derivatives (Barluenga et al., 2006). Another method involves the Ag(I) and Cu(I) cocatalyzed tandem reaction of 2-alkynylbenzaldoximes with aldehydes or alcohols, offering an efficient route to 4-carboxylated isoquinolines (Wang & Yu, 2014).
Molecular Structure Analysis
The molecular structure of 4-Hex-1-ynylbenzaldehyde and its derivatives has been characterized through various spectroscopic methods, including NMR, FTIR, and single-crystal X-ray diffraction analysis. For example, the synthesis and crystal structure of related compounds have been studied, revealing insights into the conformation and configuration of these molecules (Yong-jian, 2010).
Chemical Reactions and Properties
4-Hex-1-ynylbenzaldehyde undergoes various chemical reactions, illustrating its chemical versatility. It participates in benzannulation reactions catalyzed by AuCl3, forming naphthyl ketone products through a formal [4 + 2] benzannulation process (Asao et al., 2002). Additionally, it is involved in AgOTf-catalyzed three-component reactions with amines and indoles, leading to the formation of 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines (Yu & Wu, 2010).
Scientific Research Applications
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Organic Synthesis and Medicinal Chemistry
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Materials Science
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Fluorescent Probes and Sensors
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Natural Product Synthesis
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Photocrosslinking Reagents
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Electrochemical Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hex-1-ynylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAJCLIURGBJKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381409 |
Source
|
Record name | 4-hex-1-ynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hex-1-ynylbenzaldehyde | |
CAS RN |
175203-90-4 |
Source
|
Record name | 4-(1-Hexyn-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hex-1-ynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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